Cas no 2227720-48-9 ((1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol)

(1S)-3-Amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol is a chiral intermediate with potential applications in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structure features a pyridine core substituted with bromo and chloro groups, enhancing reactivity for further functionalization. The (1S)-configuration ensures stereochemical precision, which is critical for enantioselective synthesis. The presence of both amino and hydroxyl groups offers versatile reactivity for coupling or derivatization. This compound is valuable in medicinal chemistry for constructing complex scaffolds with targeted biological activity. High purity and well-defined stereochemistry make it suitable for research and industrial-scale processes requiring stringent control over molecular properties.
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol structure
2227720-48-9 structure
Product name:(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
CAS No:2227720-48-9
MF:C8H10BrClN2O
MW:265.534800052643
CID:6212576
PubChem ID:165670750

(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
    • EN300-1908554
    • 2227720-48-9
    • Inchi: 1S/C8H10BrClN2O/c9-6-4-12-8(10)3-5(6)7(13)1-2-11/h3-4,7,13H,1-2,11H2/t7-/m0/s1
    • InChI Key: QDIBQHPGOZRAAQ-ZETCQYMHSA-N
    • SMILES: BrC1C=NC(=CC=1[C@H](CCN)O)Cl

Computed Properties

  • Exact Mass: 263.96650g/mol
  • Monoisotopic Mass: 263.96650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 1.1

(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1908554-0.1g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
0.1g
$1533.0 2023-09-18
Enamine
EN300-1908554-2.5g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
2.5g
$3417.0 2023-09-18
Enamine
EN300-1908554-1.0g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
1g
$1742.0 2023-06-01
Enamine
EN300-1908554-1g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
1g
$1742.0 2023-09-18
Enamine
EN300-1908554-5g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
5g
$5056.0 2023-09-18
Enamine
EN300-1908554-10.0g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
10g
$7497.0 2023-06-01
Enamine
EN300-1908554-0.25g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
0.25g
$1604.0 2023-09-18
Enamine
EN300-1908554-0.05g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
0.05g
$1464.0 2023-09-18
Enamine
EN300-1908554-5.0g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
5g
$5056.0 2023-06-01
Enamine
EN300-1908554-0.5g
(1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol
2227720-48-9
0.5g
$1673.0 2023-09-18

Additional information on (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol

Comprehensive Overview of (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol (CAS No. 2227720-48-9)

The compound (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol (CAS No. 2227720-48-9) is a chiral amino alcohol derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 5-bromo-2-chloropyridin-4-yl moiety and a propan-1-ol backbone, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties and potential applications in drug discovery.

One of the key reasons for the growing attention on (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol is its role in the development of chiral catalysts and asymmetric synthesis. The compound's amino alcohol functionality is particularly useful in facilitating enantioselective reactions, which are critical for producing optically pure pharmaceuticals. This aligns with the current industry trend toward green chemistry and sustainable synthesis, as it reduces the need for wasteful racemic separations.

In addition to its synthetic utility, CAS No. 2227720-48-9 has been explored for its potential biological activity. The presence of both bromo and chloro substituents on the pyridine ring may contribute to interactions with biological targets, such as enzymes or receptors. This has led to investigations into its use as a pharmacophore in medicinal chemistry, particularly for diseases where halogenated compounds show efficacy.

The compound's physicochemical properties, including solubility, stability, and reactivity, are also topics of interest. Researchers often search for solubility data and storage conditions for (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol, as these factors are crucial for its handling and application in laboratory settings. Proper storage under inert conditions is recommended to maintain its integrity over time.

Another area of focus is the scalability of its synthesis. With the rise of continuous flow chemistry and process intensification, optimizing the production of CAS No. 2227720-48-9 has become a priority for industrial researchers. Efficient routes that minimize byproducts and maximize yield are highly sought after, reflecting the broader demand for cost-effective chemical manufacturing.

From a regulatory perspective, (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol is not classified as a hazardous material under current guidelines, making it accessible for research purposes. However, standard laboratory safety protocols should always be followed when handling this or any other chemical compound.

In summary, (1S)-3-amino-1-(5-bromo-2-chloropyridin-4-yl)propan-1-ol (CAS No. 2227720-48-9) is a versatile and promising compound with applications spanning drug development, catalysis, and material science. Its unique structural features and functional groups continue to inspire innovative research across multiple disciplines.

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